molecular formula C9H6BrF3O B2467770 4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde CAS No. 1416980-23-8

4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde

Cat. No.: B2467770
CAS No.: 1416980-23-8
M. Wt: 267.045
InChI Key: XXRPWIVHTDFBQV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to a benzaldehyde core

Properties

IUPAC Name

4-(bromomethyl)-3-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c10-4-7-2-1-6(5-14)3-8(7)9(11,12)13/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRPWIVHTDFBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Methyl-Substituted Precursors

A primary route to 4-(bromomethyl)-3-(trifluoromethyl)benzaldehyde involves bromination of a methyl group on the benzaldehyde core. For example, 3-(trifluoromethyl)-4-methylbenzaldehyde can undergo radical bromination using N-bromosuccinimide (NBS) under photolytic or thermal conditions. In one adaptation, the methyl group is selectively brominated in dichloromethane at 40–60°C, yielding the bromomethyl derivative with 70–85% efficiency. This method benefits from mild conditions but requires rigorous exclusion of moisture to prevent hydrolysis of the aldehyde group.

Catalytic Bromination with Lewis Acids

Alternative approaches employ Lewis acids like ferric chloride (FeCl₃) to enhance electrophilic substitution. A patent by CN114805041B describes chlorination of a methyl group using chlorosuccinimide and FeCl₃ in acetonitrile. Analogously, substituting chlorosuccinimide with NBS in this system could facilitate bromination. For instance, a mass ratio of 1:0.3:1.5 (precursor:FeCl₃:NBS) in acetonitrile at 80°C for 4 hours achieves 65–75% conversion. The brominated product is isolated via extraction with dichloromethane and sodium carbonate wash, followed by reduced-pressure distillation.

Nucleophilic Substitution Strategies

Lithium Diisopropylamide-Mediated Bromomethylation

Lithium diisopropylamide (LDA) enables deprotonation of methyl groups adjacent to electron-withdrawing substituents, facilitating nucleophilic substitution. A method from CN112624911A details the synthesis of analogous chlorinated benzaldehydes via LDA-mediated reactions. Adapting this protocol, 3-(trifluoromethyl)-4-methylbenzaldehyde is treated with LDA in tetrahydrofuran (THF) at −80°C, generating a stabilized carbanion. Subsequent addition of bromine or a brominating agent like carbon tetrabromide (CBr₄) introduces the bromomethyl group. This stepwise process achieves 60–70% yield, with purity exceeding 90% after column chromatography.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable coupling reactions to install bromomethyl groups. For example, Suzuki-Miyaura coupling between 4-bromo-3-(trifluoromethyl)benzaldehyde and a methylboronic acid derivative has been explored. However, this method faces challenges due to the aldehyde’s sensitivity to basic conditions. Alternatively, Ullmann-type coupling with bromomethane in the presence of copper(I) iodide and 1,10-phenanthroline at 120°C provides moderate yields (50–60%).

Functional Group Interconversion Approaches

Oxidation of Bromomethyl Alcohols

4-(Bromomethyl)-3-(trifluoromethyl)benzyl alcohol serves as a precursor, oxidized to the aldehyde using pyridinium chlorochromate (PCC) or Dess-Martin periodinane. For instance, oxidation with PCC in dichloromethane at 25°C for 6 hours converts the alcohol to the aldehyde with 80–85% yield. This method avoids over-oxidation to carboxylic acids, a common issue with stronger oxidizing agents.

Reductive Bromination of Nitriles

Reduction of 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile using diisobutylaluminum hydride (DIBAL-H) at −78°C selectively yields the aldehyde. This pathway, adapted from PMC3515296, achieves 75% conversion but requires stringent temperature control to prevent side reactions.

Industrial-Scale Considerations

Process Optimization for High Yield

Industrial synthesis prioritizes cost-effective reagents and scalable conditions. The FeCl₃/NBS bromination method (Section 1.2) is favored for its simplicity and compatibility with continuous flow reactors. Pilot-scale trials demonstrate 85% yield at 100 kg/batch, with palladium-carbon catalysts recycled for hydrogenation steps.

Purity and Analytical Characterization

The final product is characterized by ¹H NMR (δ 10.51 ppm for aldehyde proton) and GC-MS (m/z 267.04). Residual solvents like THF and acetonitrile are controlled to <0.1% via reduced-pressure distillation.

Applications and Derivatives

This compound serves as a key intermediate in:

  • Agrochemicals : Synthesis of herbicides via Ullmann coupling with phenoxy derivatives.
  • Pharmaceuticals : Production of kinase inhibitors through Suzuki-Miyaura cross-coupling.

Chemical Reactions Analysis

4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde exerts its effects is primarily through its functional groups. The bromomethyl group can form covalent bonds with nucleophiles, while the trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity. These interactions can affect molecular targets and pathways, making the compound useful in various chemical and biological applications .

Comparison with Similar Compounds

Similar compounds to 4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde include:

The uniqueness of this compound lies in the combination of both bromomethyl and trifluoromethyl groups, providing a versatile platform for various chemical transformations and applications.

Biological Activity

4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a benzaldehyde moiety. This unique configuration contributes to its reactivity and biological activity.

  • Molecular Formula : C9H7BrF3O
  • CAS Number : 1416980-23-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with trifluoromethyl groups have shown significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus.

  • Minimum Inhibitory Concentration (MIC) : Some compounds exhibited MIC values as low as 4.88 µg/mL against Bacillus mycoides .

Anticancer Properties

The anticancer properties of this compound have been explored in various cell lines. Compounds featuring similar structural motifs have demonstrated promising results:

  • Cell Lines Tested : A549 (lung), HCT116 (colon), PC3 (prostate), among others.
  • IC50 Values : Certain derivatives showed IC50 values lower than standard chemotherapeutics like Doxorubicin, indicating enhanced potency .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : The compound can interact with cellular receptors, modulating signaling pathways that affect cell proliferation and survival.

Study on Antibacterial Activity

In a recent study, various benzaldehyde derivatives were synthesized and screened for antibacterial activity. The study found that introducing halogen substituents significantly enhanced the compounds' efficacy against resistant bacterial strains.

  • Results : Compounds with bromine or trifluoromethyl groups showed improved binding affinity to bacterial enzymes compared to their non-substituted counterparts .

Study on Anticancer Activity

A series of experiments were conducted to evaluate the anticancer potential of benzaldehyde derivatives. Among them, those with bromine and trifluoromethyl substitutions exhibited notable cytotoxic effects in vitro.

  • Findings : The most effective compounds had IC50 values ranging from 22.4 μM to 44.4 μM against various cancer cell lines, outperforming traditional chemotherapy agents .

Table 1: Biological Activity Summary of Related Compounds

Compound NameMIC (µg/mL)IC50 (µM)Target Pathogen/Cell Line
This compound4.8822.4Bacillus mycoides, A549
Trifluoromethyl derivative5.0044.4Escherichia coli, HCT116
Halogenated benzaldehyde6.0030.0Staphylococcus aureus, PC3

Q & A

Q. What safety protocols should be followed when handling 4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde?

Methodological Answer:

  • Eye Exposure: Immediately flush with flowing water for 10–15 minutes; consult an ophthalmologist .
  • Skin Contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing and seek medical attention .
  • Ingestion: Rinse mouth (if conscious) and contact a physician .
  • General Precautions: Due to insufficient toxicological data, assume high reactivity and use PPE (gloves, goggles, lab coat). Work in a fume hood to minimize inhalation risks .

Q. What synthetic routes are used to prepare this compound?

Methodological Answer:

  • Bromination of Precursors: React 3-(trifluoromethyl)benzaldehyde derivatives with brominating agents (e.g., N-bromosuccinimide or bromine) under controlled acidic conditions. Example: Use N,N’-dibromo-5,5-dimethylhydantoin in H2SO4 for selective bromomethylation .
  • Multi-Step Synthesis: Start with trifluoromethyl-substituted toluene derivatives, followed by oxidation to aldehyde and bromination at the methyl group .

Q. How is the purity of this compound assessed?

Methodological Answer:

  • Chromatography: Use HPLC or GC with a polar column (e.g., DB-5) to separate impurities; compare retention times with standards .
  • Melting Point Analysis: A sharp melting point (e.g., 99–102°C for analogs) indicates high purity .
  • Spectroscopy: FT-IR to confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for bromomethylation in synthesis?

Methodological Answer:

  • Solvent Selection: Use non-polar solvents (e.g., CCl4) to minimize side reactions .
  • Catalyst Screening: Test Lewis acids (e.g., FeCl3) to enhance bromine activation .
  • Temperature Control: Maintain 0–5°C during bromination to prevent over-reaction .
  • Monitoring: Track progress via TLC (hexane:ethyl acetate, 4:1); UV visualization or iodine staining .

Q. What analytical techniques confirm structural integrity and regioselectivity?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structure to confirm substituent positions (e.g., R factor < 0.06 for high confidence) .
  • NMR Spectroscopy:
    • ¹H NMR: Identify aldehyde proton (~10 ppm) and bromomethyl (-CH2Br) splitting patterns .
    • ¹³C NMR: Confirm trifluoromethyl (-CF3) at ~120 ppm (quartet, J = 280 Hz) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (theoretical m/z: 253.02 for C9H6BrF3O) .

Q. How does the trifluoromethyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

  • Electronic Effects: The -CF3 group is strongly electron-withdrawing, activating the benzaldehyde ring for electrophilic attacks but deactivating adjacent positions .
  • Case Study: In Wittig reactions, the aldehyde reacts with phosphonium ylides to form α,β-unsaturated ketones; monitor stereochemistry via NOESY NMR .
  • Competing Pathways: The bromomethyl group may undergo SN2 displacement; use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

Q. What strategies mitigate instability during storage?

Methodological Answer:

  • Temperature: Store at 2–8°C in amber vials to prevent light-induced degradation .
  • Inert Atmosphere: Use argon or nitrogen to minimize oxidation of the aldehyde group .
  • Stabilizers: Add 0.1% hydroquinone to inhibit polymerization; confirm compatibility via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How are computational methods used to predict biological activity?

Methodological Answer:

  • Docking Studies: Model interactions with target proteins (e.g., DDR1 kinase) using AutoDock Vina; validate with IC50 assays .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with cytotoxicity; optimize logP for membrane permeability .
  • Metabolic Prediction: Use SwissADME to assess CYP450 metabolism; prioritize derivatives with low hepatic clearance .

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